molecular formula C9H11ClN2O4 B6281559 3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride CAS No. 1311316-79-6

3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride

Cat. No.: B6281559
CAS No.: 1311316-79-6
M. Wt: 246.6
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Description

3-[(3-Hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride is a synthetic organic compound featuring a pyridine ring substituted with a hydroxyl group at the 3-position, linked via a formamido group to a propanoic acid backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

CAS No.

1311316-79-6

Molecular Formula

C9H11ClN2O4

Molecular Weight

246.6

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride typically involves the reaction of 3-hydroxypyridine with formamide and subsequent reaction with propanoic acid. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3-hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The compound’s closest analogs include hydrochlorides of propanoic acid derivatives with heterocyclic substituents. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
3-[(3-Hydroxypyridin-2-yl)formamido]propanoic acid hydrochloride C9H10ClN2O4* ~260.65† 3-hydroxypyridin-2-yl, formamido Polar hydroxyl group enhances solubility
3-(Pyrrolidin-2-ylformamido)propanoic acid hydrochloride C8H14ClN2O3 236.67 Pyrrolidine-2-carbonyl Aliphatic amine improves lipophilicity
3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride C11H14ClNO2 227.69 Isoindolyl group Rigid aromatic system
3-Phenyl-2-[(1r,4r)-4-(propan-2-yl)cyclohexyl]formamido}propanoic acid C19H27NO3 317.43 Cyclohexyl, phenyl Bulky hydrophobic substituents

*Hypothetical formula based on structural inference.
†Calculated based on molecular formula.

Key Observations:
  • Hydrophilicity : The target compound’s 3-hydroxypyridine group introduces polarity, likely increasing aqueous solubility compared to the pyrrolidine analog (), which has an aliphatic amine .
  • Molecular Weight : Bulkier analogs like the cyclohexyl-phenyl derivative () exhibit higher molecular weights (~317 g/mol), which may reduce bioavailability .

Research and Development Context

While explicit data on the target compound’s applications is absent in the evidence, structural analogs provide insights:

  • Pharmaceutical Potential: Compounds like 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride () highlight the role of fluorinated and methoxy groups in agrochemical and drug discovery, suggesting similar avenues for the hydroxypyridine analog .

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